N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(11-3-4-13(22-21-11)24-10-16-8-19-24)20-12-7-14(18-9-17-12)23-5-1-2-6-23/h3-4,7-10H,1-2,5-6H2,(H,17,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHXJPAHMMTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrimidine and pyridazine intermediates, followed by their functionalization and coupling.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Pyridazine Synthesis: The pyridazine ring is often prepared through the reaction of hydrazine with a 1,4-diketone.
Coupling and Functionalization: The pyrimidine and pyridazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(6-(morpholin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(6-(piperidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and reactivity, making it a valuable molecule for targeted research and application.
Biological Activity
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is , indicating a significant number of nitrogen atoms that may play a role in its interaction with biological targets.
Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in various disease pathways. For instance, compounds with similar structures have been shown to inhibit kinases and other targets relevant to cancer and infectious diseases. The presence of the pyrimidine and triazole moieties is particularly noted for their roles in enhancing bioactivity against pathogens such as Mycobacterium tuberculosis and various cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and triazole exhibit potent antibacterial activity. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth suggests potential for development as an antimicrobial agent.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth through kinase inhibition. In one study, a related compound demonstrated IC50 values as low as 0.013 µM against TGF-β type I receptor kinase, highlighting the potential for selective targeting of cancer pathways . Such findings indicate that this compound may also possess significant anticancer activity.
Study 1: Antibacterial Efficacy
In a comparative study examining various pyrimidine derivatives, this compound was assessed alongside known antibiotics. The results indicated that while traditional antibiotics had lower MIC values against certain strains, the novel compound exhibited comparable or superior activity against resistant strains .
Study 2: Kinase Inhibition in Cancer Models
A study focused on the kinase inhibition profile of related compounds found that modifications in the triazole ring significantly enhanced selectivity towards ALK5/ALK4 kinases. This suggests that similar modifications could be explored for this compound to improve its anticancer efficacy .
Summary of Findings
| Activity | MIC/IC50 Values | Target Pathway |
|---|---|---|
| Antibacterial | 3.12 - 12.5 µg/mL | Bacterial cell wall synthesis |
| Kinase Inhibition | 0.013 µM | TGF-β signaling pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
